3-(3-Fluorophenyl)pyridine-2,6-diamine is a chemical compound characterized by its unique structural features, which include a pyridine ring substituted with two amino groups and a fluorinated phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the field of drug development. The molecular formula for this compound is C11H10FN3, and it has a molecular weight of 203.22 g/mol.
3-(3-Fluorophenyl)pyridine-2,6-diamine can be sourced from various chemical suppliers and is typically classified under the category of heterocyclic compounds due to the presence of the pyridine ring. It falls within the broader class of amine derivatives, which are known for their diverse biological activities.
The synthesis of 3-(3-Fluorophenyl)pyridine-2,6-diamine generally involves several key steps:
While industrial methods for producing this compound are not extensively documented, they would likely involve scalable laboratory synthesis techniques optimized for yield and purity. Continuous flow reactors and advanced purification methods may be employed to enhance production efficiency.
The molecular structure of 3-(3-Fluorophenyl)pyridine-2,6-diamine features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H10FN3 |
Molecular Weight | 203.22 g/mol |
IUPAC Name | 6-N-(3-fluorophenyl)pyridine-2,6-diamine |
InChI | InChI=1S/C11H10FN3/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(13)15-11/h1-7H,(H3,13,14,15) |
InChI Key | UACFFUTVJYYYNY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)F)NC2=CC=CC(=N2)N |
3-(3-Fluorophenyl)pyridine-2,6-diamine can participate in various chemical reactions:
The physical properties of 3-(3-Fluorophenyl)pyridine-2,6-diamine include:
Key chemical properties include:
Relevant analytical data may include spectral data (NMR, IR) that further characterize its structure and confirm purity.
3-(3-Fluorophenyl)pyridine-2,6-diamine has potential applications in medicinal chemistry and pharmaceutical research:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0